molecular formula C18H14N2O2S B2831639 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866897-52-1

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No. B2831639
CAS RN: 866897-52-1
M. Wt: 322.38
InChI Key: ZCGNSWYINYFWDO-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves a series of transformations including hydrolysis, cyclization, and condensation . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds reveals that all ring atoms in the benzo[4,5]furo pyrimidinone moieties are almost coplanar . This suggests that the compound “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” may have a similar planar structure.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques. For instance, IR and NMR spectra can provide information about the functional groups present in the compound .

Mechanism of Action

While the specific mechanism of action for “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is not mentioned in the available literature, similar compounds have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for research on “3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” could include further exploration of its biological activities and potential applications in medicine, particularly in cancer treatment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one involves the condensation of 3,4-dimethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3,4-dimethylphenylacetic acid", "2-amino-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid using thionyl chloride as a condensing agent to form 3-(3,4-dimethylphenyl)-2-(2,3-dihydrobenzofuran-3-ylidene)hydrazinecarboxylic acid.", "Step 2: Cyclization of the hydrazinecarboxylic acid using sodium hydroxide to form 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one.", "Step 3: Oxidation of the sulfanylidene compound using hydrogen peroxide to form the final product." ] }

CAS RN

866897-52-1

Molecular Formula

C18H14N2O2S

Molecular Weight

322.38

IUPAC Name

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N2O2S/c1-10-7-8-12(9-11(10)2)20-17(21)16-15(19-18(20)23)13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,19,23)

InChI Key

ZCGNSWYINYFWDO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S)C

solubility

not available

Origin of Product

United States

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